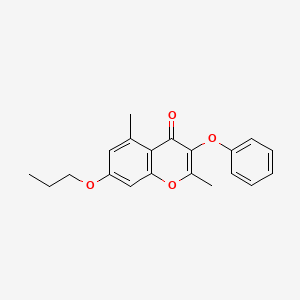

2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

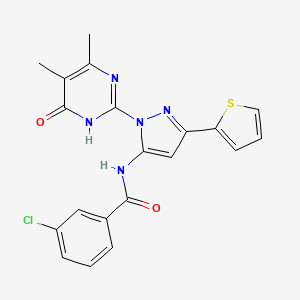

“2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one” is a chemical compound with the linear formula C20H20O4 . Its molecular weight is 324.38 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Its molecular weight is 324.38 , but other properties like melting point, boiling point, solubility, etc., are not available.Aplicaciones Científicas De Investigación

Synthesis and Characterization

- ReCl(CO)5-catalyzed cyclocondensation provides a direct one-pot route for the synthesis of 2,2-dimethyl-2H-chromenes, highlighting the use of recoverable catalysts and mild reaction conditions, which could be relevant for synthesizing structurally similar compounds (Zeng et al., 2011).

- Characterization of chromene derivatives , like 4,7-dimethyl-2H-chromen-2-one and its sulfur analogue, showcases the impact of chalcogen substitution on structure and spectroscopy, providing a basis for understanding similar compounds (Delgado Espinosa et al., 2017).

Synthesis of Functionalized Derivatives

- Functionalized chromen-5-ones and pyrano[3,2-c]chromen-5-ones synthesis via a one-pot regioselective method illustrates the potential for creating diverse and highly functionalized derivatives, which might be applicable to the synthesis of 2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one derivatives (Kamalraja et al., 2012).

Applications in Catalysis and Materials

- Epoxyalkenal-trapping ability of phenolic compounds shows how phenolics can interact with lipid oxidation products, indicating potential applications of chromene derivatives in food quality and safety (Zamora et al., 2017).

Natural Product Derivatives

- Eryvarins F and G , two 3-phenoxychromones from Erythrina variegata, demonstrate the diversity of natural products with the chromen-4-one core and potential biological activities (Tanaka et al., 2003).

Potential for Bioactivity

- Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes highlights the potential for chromene derivatives to exhibit significant bioactivity, including cytotoxic effects against human tumor cell lines (Vosooghi et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

2,5-dimethyl-3-phenoxy-7-propoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-4-10-22-16-11-13(2)18-17(12-16)23-14(3)20(19(18)21)24-15-8-6-5-7-9-15/h5-9,11-12H,4,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTFCOIQRZYBHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C(=C1)C)C(=O)C(=C(O2)C)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976336.png)

![5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2976341.png)

![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)